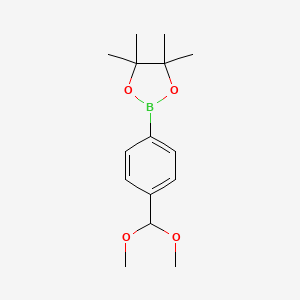
2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(二甲氧基甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷是一种属于硼酸酯类的有机化合物。该化合物以硼原子与两个氧原子键合形成二氧杂环硼烷环,以及一个被二甲氧基甲基取代的苯基为特征。硼酸酯因其稳定性和反应性而广泛应用于有机合成,特别是在Suzuki-Miyaura交叉偶联反应中。
准备方法
合成路线和反应条件
2-(4-(二甲氧基甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的合成通常涉及在脱水剂存在下,将4-(二甲氧基甲基)苯基硼酸与频哪醇反应。该反应在无水条件下进行,以防止硼酸酯水解。一般反应方案如下所示:
4-(Dimethoxymethyl)phenylboronic acid+Pinacol→this compound+Water
工业生产方法
在工业环境中,可以通过使用连续流动反应器来扩大该化合物的生产规模,这使得能够更好地控制反应条件并提高产率。使用自动化系统添加试剂和去除副产物可以进一步提高该过程的效率。
化学反应分析
反应类型
2-(4-(二甲氧基甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷会经历多种类型的化学反应,包括:
氧化: 硼原子可以被氧化形成硼酸或硼酸酯。
还原: 苯基可以发生还原反应形成环己基衍生物。
取代: 二甲氧基甲基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢或偏硼酸钠在水性或有机溶剂中。
还原: 在钯催化剂存在下使用氢气。
取代: 在氢化钠等碱存在下使用胺或硫醇等亲核试剂。
主要形成的产物
氧化: 4-(二甲氧基甲基)苯基硼酸。
还原: 2-(4-(环己基甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷。
取代: 2-(4-(取代甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷衍生物。
科学研究应用
2-(4-(二甲氧基甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷在科学研究中具有多种应用:
化学: 用作Suzuki-Miyaura交叉偶联反应的试剂,以形成碳-碳键。
生物学: 用于合成生物活性分子,包括药物和农药。
医学: 由于其形成与各种生物分子稳定复合物的能力,正在研究其在药物递送系统中的潜在用途。
工业: 由于其独特的化学性质,被用于生产先进材料,如聚合物和电子元件。
作用机制
2-(4-(二甲氧基甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷的作用机制涉及与目标分子形成硼-氧键。这种相互作用可以通过稳定反应中间体和降低活化能来促进各种化学转化,例如交叉偶联反应。所涉及的分子靶标和途径取决于特定的应用和反应条件。
相似化合物的比较
类似化合物
苯基硼酸: 缺少二甲氧基甲基和二氧杂环硼烷基团,使其在某些反应中稳定性和反应性较差。
4-(二甲氧基甲基)苯基硼酸: 结构相似,但缺少二氧杂环硼烷环,导致不同的反应性和稳定性。
频哪醇硼烷: 包含一个与频哪醇基团键合的硼原子,但缺少苯基和二甲氧基甲基基团。
独特性
2-(4-(二甲氧基甲基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷因其结合了稳定的二氧杂环硼烷环和反应性二甲氧基甲基苯基基团而独一无二。这种组合使其在各种化学转化中具有多功能的反应性,使其成为有机合成和工业应用中宝贵的试剂。
生物活性
2-(4-(Dimethoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its applications in proteomics and other relevant studies.
Chemical Structure and Properties
The compound's molecular formula is C15H23BO4, with a molecular weight of approximately 278.15 g/mol. Its structure includes a dioxaborolane ring, which is known for its reactivity and ability to form stable complexes with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C15H23BO4 |
| Molecular Weight | 278.15 g/mol |
| CAS Number | 943239-68-7 |
| Purity | ≥ 97% |
Proteomics Applications
One of the primary applications of this compound is in proteomics research. As a boronic acid pinacol ester, it has been utilized for the selective labeling of glycoproteins and other biomolecules containing cis-diol functionalities. This labeling facilitates the study of protein interactions and modifications in biological systems .
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and certain hydrolases. The dioxaborolane structure may confer similar inhibitory properties, making it a candidate for further investigation in enzymatic assays. Studies have shown that boron-containing compounds can modulate enzyme activity by forming reversible covalent bonds with active site residues .
Case Studies
- Glycoprotein Labeling : A study utilized this compound to label glycoproteins in a complex proteome. The results indicated successful enrichment of glycoproteins from cell lysates, demonstrating the compound's utility in proteomic workflows .
- Anticancer Activity : In vitro assays were conducted using derivatives of dioxaborolanes against breast cancer cell lines. Results showed significant cytotoxicity at micromolar concentrations, suggesting potential therapeutic applications .
属性
分子式 |
C15H23BO4 |
|---|---|
分子量 |
278.15 g/mol |
IUPAC 名称 |
2-[4-(dimethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)12-9-7-11(8-10-12)13(17-5)18-6/h7-10,13H,1-6H3 |
InChI 键 |
BAYRKBPKIRVJQJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















